molecular formula C10H19ClN2O B2926693 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride CAS No. 2580096-14-4

2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride

Cat. No.: B2926693
CAS No.: 2580096-14-4
M. Wt: 218.73
InChI Key: XHCFSMCWHJXKQS-OULXEKPRSA-N
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Description

2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide hydrochloride is a piperidine-derived compound featuring a cyclopropyl substituent at the 3-position of the piperidine ring and an acetamide group at the 4-position. This compound is listed in Enamine Ltd.'s Building Blocks Catalogue as a hydrochloride salt, indicating its utility in medicinal chemistry as a synthetic intermediate or pharmacophore . The cyclopropyl group enhances lipophilicity and metabolic stability compared to unsubstituted piperidines, while the acetamide moiety provides hydrogen-bonding capacity, a key feature for target engagement.

Properties

IUPAC Name

2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c11-10(13)5-8-3-4-12-6-9(8)7-1-2-7;/h7-9,12H,1-6H2,(H2,11,13);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCFSMCWHJXKQS-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCCC2CC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1CC(=O)N)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride involves several steps:

  • Formation of Piperidine Ring: : Starting from cyclopropylamine, it undergoes a cyclization reaction with 1,4-dichlorobutane under anhydrous conditions to form the piperidine ring.

  • Introduction of Acetamide Group: : This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.

  • Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions with strict control over temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry is sometimes employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of amide oxides.

  • Reduction: : Reduction reactions can convert the acetamide group to amine using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound undergoes nucleophilic substitution reactions, where the acetamide group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Sodium methoxide in methanol.

Major Products Formed

  • Oxidation: : Formation of oxides and hydroxylamines.

  • Reduction: : Conversion to amine derivatives.

  • Substitution: : Formation of varied substituted amides.

Scientific Research Applications

2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride has broad applications:

  • Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of complex alkaloids and heterocyclic compounds.

  • Biology: : Serves as a scaffold in the design of enzyme inhibitors and receptor modulators.

  • Medicine: : Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

  • Industry: : Utilized in the manufacturing of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as:

  • Enzymes: : Inhibits enzyme activity by binding to the active site, preventing substrate access.

  • Receptors: : Modulates receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence, emphasizing substituents, physicochemical properties, and biological relevance:

Compound Name Key Substituents/Features Physicochemical Properties Biological Activity/Applications Source
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide hydrochloride Cyclopropyl (piperidine-3R), acetamide (piperidine-4S), hydrochloride salt Moderate lipophilicity (cyclopropyl), hydrogen-bonding capacity (amide), crystalline solid Potential CNS or enzyme-targeting applications due to piperidine scaffold and stereoselectivity
Ethyl 2-(piperidin-4-yl)acetate hydrochloride Ethyl ester (piperidine-4), hydrochloride salt Higher volatility (ester), lower metabolic stability Prodrug candidate; ester hydrolysis may yield active acid metabolite
N-(Complex annulen)-2-(1-sulfonylpiperidin-4-yl)acetamide derivatives Sulfonyl (piperidine-1), annulen-substituted amide Increased polarity (sulfonyl), high molecular weight Potent soluble epoxide hydrolase (sEH) inhibitors with anti-inflammatory activity
(2R,3R,4S,5R)-2-Acetamido-3,4-dihydroxy-5-hydroxymethyl-piperidine Multiple hydroxyl groups, hydroxymethyl (piperidine-5R) High solubility (polar groups), stereochemical complexity Carbohydrate-mimetic applications; potential glycosidase inhibition
LY2409881 hydrochloride Cyclopropylamide, thiophene, pyrimidine High molecular weight, planar aromatic systems Kinase inhibitor; targets proliferative pathways

Key Differences and Implications

Cyclopropyl vs. Sulfonyl Groups :

  • The cyclopropyl group in the target compound enhances lipophilicity and steric hindrance compared to sulfonyl-containing analogs (e.g., 6b–6d in ). This may improve blood-brain barrier penetration for CNS-targeted therapies but reduce solubility.
  • Sulfonyl groups (e.g., 6b–6d) increase polarity and enzyme-binding affinity, as seen in their sEH inhibition activity .

Amide vs.

Stereochemical Complexity :

  • The (3R,4S) configuration of the target compound contrasts with hydroxylated derivatives (e.g., ), which exhibit higher solubility but reduced conformational rigidity.

Biological Target Specificity :

  • Annulen-substituted acetamides () show specificity for sEH due to bulky substituents, while the target’s compact cyclopropyl group may favor alternative targets like GPCRs or transporters.

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